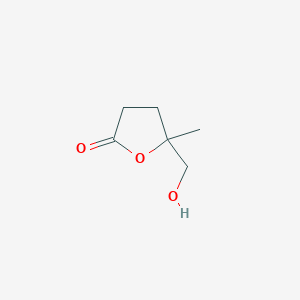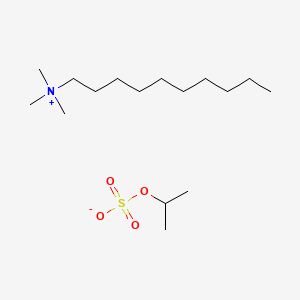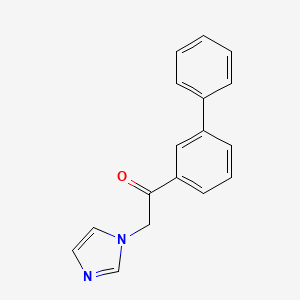
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is an organic compound characterized by the presence of an ethylthio group, a p-chlorobenzylidene moiety, and an imine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine typically involves the condensation of p-chlorobenzaldehyde with N-(2-(ethylthio)ethyl)amine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The p-chlorobenzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ethylthio group may also contribute to its biological activity by interacting with thiol groups in proteins.
相似化合物的比较
Similar Compounds
N-(2-(Ethylthio)ethyl)benzylidenimine: Lacks the p-chloro substituent.
N-(2-(Methylthio)ethyl)-p-chlorobenzylidenimine: Contains a methylthio group instead of an ethylthio group.
N-(2-(Ethylthio)ethyl)-p-methylbenzylidenimine: Contains a p-methyl substituent instead of a p-chloro substituent.
Uniqueness
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is unique due to the presence of both the ethylthio group and the p-chloro substituent, which may confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
73728-71-9 |
|---|---|
分子式 |
C11H14ClNS |
分子量 |
227.75 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(2-ethylsulfanylethyl)methanimine |
InChI |
InChI=1S/C11H14ClNS/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,9H,2,7-8H2,1H3 |
InChI 键 |
TXVHICPVZWRJPQ-UHFFFAOYSA-N |
规范 SMILES |
CCSCCN=CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)





![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)





